molecular formula C10H13Cl2N B2561190 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2193064-33-2

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2561190
CAS No.: 2193064-33-2
M. Wt: 218.12
InChI Key: WKMAWSOWICECEC-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains a chlorine atom, a methyl group, and an amine group

Scientific Research Applications

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-1-indanone and 4-chloroaniline as the primary starting materials.

    Reaction with Chlorinating Agent: The 2-methyl-1-indanone is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to introduce the chlorine atom at the desired position.

    Formation of Amine: The resulting chlorinated intermediate is then reacted with 4-chloroaniline in the presence of a base, such as sodium hydroxide (NaOH), to form the amine group.

    Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the chlorine atom, resulting in different chemical properties.

    4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Lacks the methyl group, affecting its reactivity and biological activity.

    4-Chloro-2-methyl-1H-indene: Lacks the amine group, leading to different applications and reactivity.

Uniqueness

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both the chlorine and methyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-6-5-8-7(10(6)12)3-2-4-9(8)11;/h2-4,6,10H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMAWSOWICECEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1N)C=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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